Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex molecule featuring a 6-azaspiro[2.5]octane core, a spirocyclic system comprising a cyclopropane (3-membered) and cyclohexane (6-membered) ring connected via a nitrogen atom. The nitrogen is substituted with a 5-(thiophen-2-yl)isoxazole-3-carbonyl group, while the spiro system bears a methyl ester at position 1. Key functional groups include:
- Spirocyclic scaffold: Influences molecular rigidity and conformational stability .
- Isoxazole-thiophene moiety: Contributes to π-π stacking and hydrogen-bonding interactions .
- Ester group: Impacts solubility and reactivity .
Structural determination of such compounds typically employs SHELX software for crystallographic refinement , with validation via methods outlined by Spek (2009) . Visualization tools like Mercury aid in analyzing packing patterns and intermolecular interactions .
Properties
IUPAC Name |
methyl 6-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-16(21)11-10-17(11)4-6-19(7-5-17)15(20)12-9-13(23-18-12)14-3-2-8-24-14/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDCUZUSYGXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS Number: 2034552-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 346.4 g/mol. The structure features a spirocyclic framework combined with isoxazole and thiophene moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034552-16-2 |
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and thiophene rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. In particular, the presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .
- Case Study : In a study evaluating several isoxazole derivatives, one compound demonstrated an IC50 value of 2.63 μM against MCF-7 cells, indicating potent anticancer activity . This suggests that modifications to the isoxazole core can lead to enhanced biological efficacy.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties as well. Isoxazole derivatives have been reported to exhibit activity against bacterial strains, including those resistant to conventional antibiotics.
- Research Findings : A series of studies have focused on the synthesis of isoxazole-based compounds with varying substituents to evaluate their antimicrobial efficacy. Some derivatives showed significant inhibition against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents for treating resistant infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The thiophene and isoxazole rings play critical roles in determining the pharmacological profile. Modifications at specific positions on these rings can lead to variations in potency and selectivity against target cells.
- Comparative Analysis : A comparative analysis of various isoxazole derivatives has shown that those with additional electron-withdrawing groups tend to exhibit improved anticancer activity due to enhanced interaction with cellular targets .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds, including those containing thiophene moieties, exhibit notable antimicrobial properties. Studies show that methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
1.2 Antitumor Activity
Isoxazole derivatives have been explored for their potential as antitumor agents. The compound's ability to modulate signaling pathways involved in cancer cell proliferation has been documented, particularly through its interaction with the Wnt/β-catenin signaling pathway . This suggests that this compound could serve as a lead compound in the development of novel anticancer therapies.
1.3 Neuroprotective Effects
Emerging studies indicate that compounds similar to this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism of action appears to involve antioxidant activity and modulation of neuroinflammatory responses .
Synthetic Applications
2.1 Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic structures. Its unique spirocyclic framework allows for the construction of various derivatives that can be tailored for specific chemical properties or biological activities .
2.2 Photocatalytic Reactions
Recent advancements have highlighted the use of this compound in photocatalytic reactions, facilitating the generation of N-centered radicals essential for creating β-spirocyclic compounds . This application underscores its versatility in synthetic methodologies.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic Azaspiro Compounds
Example : Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 608140-67-6, )
| Property | Target Compound | Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S | C₉H₁₄ClNO₂ |
| Molecular Weight (g/mol) | ~358.4 | 203.67 |
| Key Groups | Spiro-N, isoxazole-thiophene, ester | Spiro-N, ester, hydrochloride salt |
| Solubility | Likely moderate (ester group) | Higher (ionic hydrochloride) |
| Stability | Enhanced by spiro rigidity | Reduced due to hygroscopic salt |
Isoxazole Derivatives
Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
| Property | Target Compound | Tetrazole-Thiadiazole Derivative |
|---|---|---|
| Heterocycle | Isoxazole-thiophene | Tetrazole-thiadiazole |
| Hydrogen Bond Acceptors | 4 (O, N, S) | 6 (N, O, S) |
| Aromaticity | Moderate (isoxazole, thiophene) | High (tetrazole, thiadiazole) |
| Bioactivity | Undocumented | Antibacterial (common in cephalosporins) |
The thiophene-isoxazole group in the target compound offers fewer hydrogen-bonding sites than tetrazole-thiadiazole systems but may enhance lipophilicity, affecting membrane permeability .
Thiophene-Containing Heterocycles
Example : Thiazol-5-ylmethyl carbamate derivatives ()
| Property | Target Compound | Thiazolylmethyl Carbamate |
|---|---|---|
| Heterocycle | Thiophene | Thiazole |
| Electronegativity | Lower (S in thiophene) | Higher (N in thiazole) |
| π-Stacking Potential | Moderate (thiophene) | High (thiazole) |
| Metabolic Stability | Likely resistant to oxidation | Susceptible to N-dealkylation |
The thiophene in the target compound may confer greater metabolic stability compared to thiazole derivatives, though thiazole’s higher electronegativity could improve crystal packing .
Q & A
Q. What synthetic strategies are effective for constructing the 6-azaspiro[2.5]octane core in this compound?
The spirocyclic core can be synthesized via cyclization reactions or ring-closing metathesis. For example, ethyl 6-oxaspiro[2.5]octane-1-carboxylate (a structural analog) is synthesized using multi-step protocols involving cyclopropanation and esterification . Key challenges include controlling stereochemistry and minimizing ring strain. Optimize reaction conditions (e.g., temperature, catalysts like Grubbs catalyst for metathesis) to improve yield .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- NMR : The spirocyclic core generates distinct splitting patterns (e.g., geminal protons on cyclopropane at δ 0.5–1.5 ppm). The isoxazole-thiophene moiety shows aromatic protons (δ 6.5–8.5 ppm) .
- IR : Carbonyl stretches (C=O of ester and amide) appear at ~1700–1750 cm⁻¹.
- MS : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 385.1 for C₁₈H₂₀N₂O₄S) .
Q. What purification methods are suitable for isolating this compound?
Recrystallization using DMF/acetic acid mixtures (as in ) or column chromatography with silica gel and ethyl acetate/hexane gradients effectively remove byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Advanced Research FAQs
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Dock the isoxazole-thiophene moiety into hydrophobic pockets and validate predictions with mutagenesis assays. For example, highlights interaction studies using surface plasmon resonance (SPR) to measure binding kinetics .
Q. What contradictory bioactivity data might arise, and how can they be resolved?
Discrepancies in IC₅₀ values across cell-based vs. enzymatic assays may stem from off-target effects or differential membrane permeability. Resolve via:
- Orthogonal assays : Compare SPR (binding affinity) with cellular viability assays.
- Metabolic profiling : Assess stability in liver microsomes to rule out rapid degradation .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
Systematically modify substituents and evaluate impacts:
- Spiro core : Replace 6-aza with oxygen (reduces target affinity by ~50% in analogs) .
- Isoxazole-thiophene : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability . Table 1 : Key SAR Findings from Analogs
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Ethyl ester (vs. methyl) | Lower solubility, higher logP | |
| Phenylthio substitution (vs. thiophene) | Improved CYP450 resistance |
Q. What strategies assess the compound’s stability under physiological conditions?
Conduct accelerated degradation studies:
Q. How does the compound’s bicyclic structure influence its reactivity in functionalization reactions?
The spiro[2.5]octane core imposes steric hindrance, limiting nucleophilic attacks at the bridgehead. Use bulky protecting groups (e.g., tert-butyl esters) during derivatization. demonstrates successful functionalization of thiophene-isoxazole systems under mild conditions (40°C, 5 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
